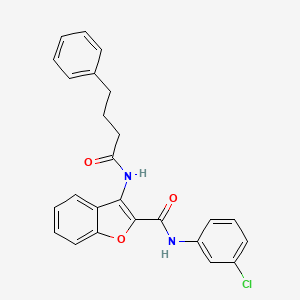![molecular formula C16H26N2O3 B2434337 Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate CAS No. 1385463-27-3](/img/structure/B2434337.png)
Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate is a complex organic compound with a unique structure that includes a piperidine ring and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the prop-2-ynyl group. The final step involves the esterification of the butanoate moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and butanoate esters, such as:
Uniqueness
What sets Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate apart is its unique combination of a piperidine ring with a prop-2-ynyl group and a butanoate ester. This structure provides a distinct set of chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-6-9-18-10-7-12(8-11-18)14(19)17-13(15(20)21-5)16(2,3)4/h1,12-13H,7-11H2,2-5H3,(H,17,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNNNRVUMSQKCW-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
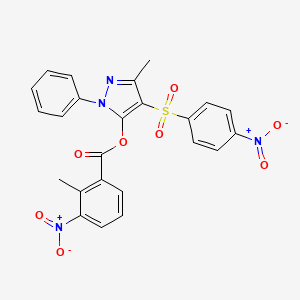
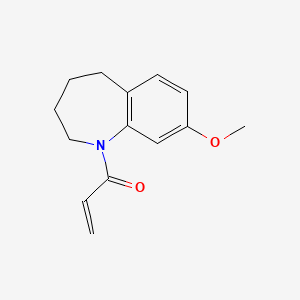
![1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2434258.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2434261.png)

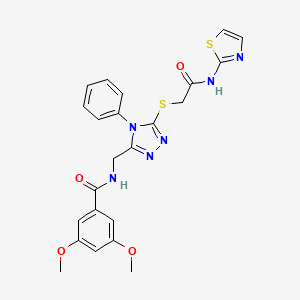
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2434265.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)
![6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B2434267.png)
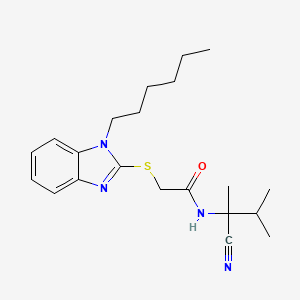
![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)
![Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2434274.png)
